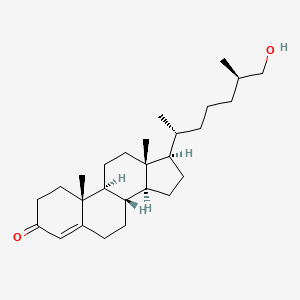

(25R)-26-hydroxycholest-4-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

27-hydroxy Cholestenone is an oxysterol. Levels of 27-hydroxy cholestenone are increased in Cyp46a-/- mouse brain. 27-hydroxy Cholestenone has been used as an intermediate in the synthesis of dafachronic acid ligands for the DAF-12 nuclear hormone receptor.

Cholestenone differs from cholesterol by having a keto group in the place of 3-hydroxyl group. It is a poorly catabolized metabolite. 27-hydroxy cholestenone is synthesized from cholesterol and this oxidation step is catabolized by the enzyme cholesterol oxidase.

(25R)-26-hydroxycholest-4-en-3-one is a 26-hydroxycholest-4-en-3-one in which the 25-position has R-configuration.

Actividad Biológica

(25R)-26-hydroxycholest-4-en-3-one is an important oxysterol derivative of cholesterol, exhibiting various biological activities that influence cellular processes, particularly in lipid metabolism and cholesterol homeostasis. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic implications.

Overview of this compound

This compound is produced through the enzymatic action of cytochrome P450 enzymes, specifically CYP142A1, which catalyzes the hydroxylation of cholest-4-en-3-one at the 26th carbon position. This compound plays a critical role in cholesterol metabolism and has been implicated in various physiological and pathological processes.

-

Cholesterol Homeostasis :

- This compound is involved in regulating intracellular cholesterol levels. It acts as a ligand for liver X receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol and lipid metabolism . Activation of LXRs by this oxysterol leads to the transcriptional regulation of genes involved in cholesterol efflux and fatty acid synthesis.

-

Influence on Lipid Metabolism :

- Studies have shown that this compound can modulate the expression of genes associated with lipid metabolism, including those encoding for ATP-binding cassette transporters (ABCA1 and ABCG1), which facilitate cholesterol transport out of cells . This regulatory mechanism is crucial for maintaining lipid balance and preventing lipid accumulation in tissues.

Table 1: Biological Activities of this compound

Case Studies

-

Antimicrobial Activity Against Mycobacterium tuberculosis :

- A study highlighted the role of this compound in the metabolism of cholesterol by Mycobacterium tuberculosis, demonstrating its potential as a target for drug development against tuberculosis. The compound's ability to affect cholesterol catabolism pathways suggests it could be leveraged to inhibit bacterial growth by disrupting their lipid metabolism .

- Impact on Drug Resistance in Cancer :

Research Findings

Recent research has underscored the significance of this compound beyond its traditional roles:

- Metabolic Pathways : The compound participates in complex metabolic pathways involving cytochrome P450 enzymes, which are crucial for steroid metabolism. The differential expression and activity of these enzymes can significantly influence the biological effects of oxysterols like this compound .

- Therapeutic Potential : Given its regulatory functions in lipid metabolism and potential roles in combating infections and cancer drug resistance, this compound presents a promising avenue for therapeutic exploration .

Propiedades

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUORUGFOXGJNY-LUZKGJLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.